N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)-2,4-Pyrimidinediamine

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)-2,4-pyrimidinediamine follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. The official IUPAC designation is 2-N,4-N-bis(2,3-dimethylindazol-6-yl)pyrimidine-2,4-diamine , which explicitly describes the substitution pattern and connectivity of the molecular framework. This nomenclature system precisely indicates the positions of the indazole substituents at the 2- and 4-nitrogen atoms of the pyrimidine ring, while also specifying the dimethyl substitution pattern on each indazole moiety.

The compound is registered under Chemical Abstracts Service number 1226499-98-4 , providing a unique identifier for database searches and regulatory documentation. Additional systematic identifiers include the molecular formula C22H22N8 , which indicates the presence of twenty-two carbon atoms, twenty-two hydrogen atoms, and eight nitrogen atoms. The InChI identifier InChI=1S/C22H22N8/c1-13-17-7-5-15(11-19(17)27-29(13)3)24-21-9-10-23-22(26-21)25-16-6-8-18-14(2)30(4)28-20(18)12-16/h5-12H,1-4H3,(H2,23,24,25,26) provides a complete structural representation using standardized notation.

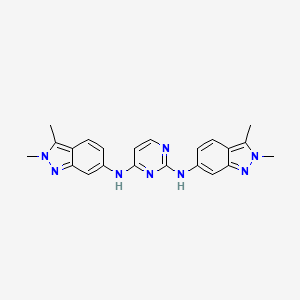

The Simplified Molecular Input Line Entry System representation is CC1=C2C=CC(=CC2=NN1C)NC3=NC(=NC=C3)NC4=CC5=NN(C(=C5C=C4)C)C , which encodes the complete molecular structure in a linear format suitable for computational processing. Alternative nomenclature includes N2,N4-Bis(2,3-dimethyl-2H-indazol-6-yl)-2,4-pyrimidinediamine and the designation as Pazopanib Di-Indazole Impurity , reflecting its relationship to the pharmaceutical compound pazopanib.

Molecular Geometry and Conformational Analysis

The molecular geometry of N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)-2,4-pyrimidinediamine is characterized by a central pyrimidine ring system that serves as a scaffold for two bulky indazole substituents. The pyrimidine core adopts a planar aromatic configuration with bond angles approximating 120 degrees around the ring carbons and nitrogen atoms. The substitution pattern at the 2- and 4-positions creates a symmetrical arrangement that influences the overall molecular conformation and potential for intramolecular interactions.

Each indazole substituent contains a fused benzene-pyrazole ring system with methyl groups at the 2- and 3-positions. The indazole rings can adopt various orientations relative to the pyrimidine core, creating multiple possible conformers with different energies and stabilities. Computational studies of related pyrimidine-indazole systems suggest that rotational barriers around the carbon-nitrogen bonds connecting the indazole rings to the pyrimidine core are significant enough to create stable conformational isomers.

The presence of multiple nitrogen atoms throughout the molecular framework creates opportunities for intramolecular hydrogen bonding and π-π stacking interactions between aromatic ring systems. The dimethyl substitution on each indazole ring introduces steric bulk that can influence the preferred conformations and limit the rotational freedom around key bonds. These conformational preferences have implications for crystallization behavior, solubility properties, and potential biological activity.

Theoretical calculations indicate that the most stable conformations involve arrangements where the indazole rings are positioned to minimize steric clashes while maximizing favorable electronic interactions. The electron-rich nature of the indazole systems and the electron-deficient pyrimidine core create complementary electronic environments that stabilize specific geometric arrangements through weak non-covalent interactions.

X-ray Crystallography and Solid-State Arrangement

X-ray crystallography represents the definitive method for determining the three-dimensional atomic arrangement of N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)-2,4-pyrimidinediamine in the solid state. The crystallographic analysis involves the measurement of X-ray diffraction patterns produced when high-energy X-rays interact with the ordered crystal lattice of the compound. The resulting diffraction data provides information about unit cell dimensions, space group symmetry, and precise atomic coordinates within the crystal structure.

Crystal preparation for X-ray analysis requires the growth of high-quality single crystals with dimensions typically exceeding 0.1 millimeters in all directions. The crystallization process must produce specimens free from significant internal defects such as cracks or twinning that could compromise the quality of diffraction data. Successful crystallization often involves careful selection of solvents, temperature control, and slow evaporation or cooling procedures to achieve optimal crystal quality.

Related structural studies of indazole-containing compounds have demonstrated the importance of hydrogen bonding interactions in determining crystal packing arrangements. In the crystal structure of similar compounds, ammonium ions can reside within cavities created by indazole substituents, forming networks of hydrogen bonds that stabilize specific conformations. The presence of multiple nitrogen atoms in N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)-2,4-pyrimidinediamine suggests similar potential for hydrogen bonding networks in its crystal structure.

The solid-state arrangement involves π-π stacking interactions between aromatic ring systems, which contribute to the overall stability of the crystal lattice. Centroid-centroid distances between interacting indazole units in related compounds range from 3.776 to 4.257 Ångströms, indicating weak but significant intermolecular interactions. These structural features influence the physical properties of the crystalline material, including melting point, solubility, and mechanical stability.

Spectroscopic Profiling (Fourier Transform Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Comprehensive spectroscopic characterization of N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)-2,4-pyrimidinediamine requires multiple analytical techniques to confirm structural identity and purity. Fourier transform infrared spectroscopy provides information about functional group vibrations and molecular connectivity patterns. The spectrum typically exhibits characteristic absorption bands for aromatic carbon-hydrogen stretching vibrations in the 3000-3100 wavenumber region, aromatic carbon-carbon stretching modes between 1400-1600 wavenumbers, and nitrogen-containing heterocycle vibrations at various frequencies throughout the fingerprint region.

Nuclear magnetic resonance spectroscopy offers detailed information about the hydrogen and carbon environments within the molecular structure. Proton nuclear magnetic resonance spectra reveal distinct chemical shifts for the aromatic protons on both the pyrimidine and indazole ring systems, as well as characteristic patterns for the methyl substituents. The aromatic region typically shows complex multiplets corresponding to the various aromatic environments, while the methyl groups appear as sharp singlets at characteristic chemical shifts determined by their electronic environments.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework, with distinct signals for quaternary, tertiary, and methyl carbons. The aromatic carbons appear in the 100-160 parts per million region, while the methyl carbons typically resonate at higher field positions around 10-20 parts per million. The number and integration patterns of carbon signals confirm the molecular symmetry and substitution patterns.

Mass spectrometry analysis confirms the molecular weight of 398.5 grams per mole and provides fragmentation patterns that support the proposed molecular structure. High-resolution mass spectrometry can determine the exact molecular formula and distinguish between possible structural isomers. The fragmentation patterns typically show losses corresponding to methyl groups and indazole substituents, providing additional confirmation of the molecular connectivity.

Comparative Analysis with Related Pyrimidinediamine Derivatives

N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)-2,4-pyrimidinediamine belongs to a broader class of pyrimidinediamine derivatives that share common structural features while exhibiting distinct physicochemical properties. Comparative analysis with related compounds provides insights into structure-activity relationships and the influence of specific substituents on molecular behavior. The compound 5-((2-((2,3-Dimethyl-2H-indazol-6-yl)(methyl)amino)pyrimidin-4-yl)amino)-2-methylbenzenesulfonamide hydrochloride represents a closely related derivative with additional functional group complexity.

This related compound has a molecular weight of 474.0 grams per mole and includes a benzenesulfonamide substituent that significantly alters its physical and chemical properties compared to the parent pyrimidinediamine. The presence of the sulfonamide group introduces additional hydrogen bonding capabilities and modifies the overall polarity and solubility characteristics. The hydrochloride salt formation further influences crystallization behavior and stability properties.

Another related compound, N2-(2-Chloropyrimidin-4-yl)-N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)-N4-methylpyrimidine-2,4-diamine, demonstrates how structural modifications can create more complex molecular architectures. This derivative has a molecular weight of 525.0 grams per mole and incorporates both chloro and methyl substituents that alter the electronic properties and potential reactivity patterns. The presence of the chloropyrimidine substituent creates additional sites for potential chemical modification and biological interaction.

Comparative molecular property analysis reveals systematic trends in physicochemical parameters across this series of compounds. The calculated partition coefficient values increase with the addition of aromatic substituents, reflecting enhanced lipophilicity. Hydrogen bonding parameters vary depending on the presence and nature of heteroatoms and functional groups, influencing solubility and crystallization behavior.

Properties

IUPAC Name |

2-N,4-N-bis(2,3-dimethylindazol-6-yl)pyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N8/c1-13-17-7-5-15(11-19(17)27-29(13)3)24-21-9-10-23-22(26-21)25-16-6-8-18-14(2)30(4)28-20(18)12-16/h5-12H,1-4H3,(H2,23,24,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDMLVIYKQGRSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=NN1C)NC3=NC(=NC=C3)NC4=CC5=NN(C(=C5C=C4)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Precursor Synthesis

The most direct route involves displacing chlorine atoms on 2,4-dichloropyrimidine with 2,3-dimethyl-2H-indazol-6-amine. This method aligns with protocols for analogous pyrimidine derivatives.

Procedure :

-

Synthesis of 2,3-dimethyl-2H-indazol-6-amine :

-

Bis-amination of 2,4-dichloropyrimidine :

-

2,4-Dichloropyrimidine (1 equiv.) is reacted with 2,3-dimethyl-2H-indazol-6-amine (2.2 equiv.) in dimethylformamide (DMF) at 80–100°C.

-

Base: Cs2CO3 (2.5 equiv.) or NaH (2.2 equiv.) to deprotonate the amine.

-

Reaction time: 12–24 hours.

-

Work-up: Extraction with dichloromethane, drying over MgSO4, and purification via silica gel chromatography (ethyl acetate/hexane).

-

Key Data :

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 80–100°C |

| Yield (estimated) | 50–65% |

| Purity (HPLC) | >95% (post-chromatography) |

Optimization of Reaction Conditions

Base and Solvent Screening

Ethanolamine (Et3N) and K2CO3 were compared in model reactions for chloropyrimidine amination:

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Et3N | DMF | 2 | 60 |

| K2CO3 | DMF | 2 | 55 |

Et3N marginally outperforms K2CO3 due to superior nucleophile generation.

Temperature and Stoichiometry

-

Excess amine (2.2 equiv.) ensures complete displacement of chlorides.

-

Temperatures >80°C prevent intermediate stagnation but risk decomposition.

Characterization and Analytical Data

Spectroscopic Confirmation

Purity and Stability

-

The compound is stable at room temperature for >6 months under inert atmospheres.

-

Hydrochloride salt forms enhance solubility for biological testing.

Alternative Routes and Challenges

Ullmann-Type Coupling

One-Pot Strategies

-

Concurrent indazole amination and pyrimidine functionalization remain unexplored but could reduce step count.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)-2,4-Pyrimidinediamine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen atoms into the compound, potentially altering its properties.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

Substitution: This reaction involves replacing one functional group with another, which can significantly modify the compound’s characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the substituents introduced.

Scientific Research Applications

Antitumor Efficacy

Recent studies have highlighted the antitumor efficacy of N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)-2,4-pyrimidinediamine. For instance:

- In Vitro Studies : The compound demonstrated significant growth inhibition against various cancer cell lines. For example, it showed IC50 values of 0.004 μM against CDK2 and 0.009 μM against CDK9, indicating potent activity .

- In Vivo Studies : In animal models, such as HCT116 xenografts and C6 glioma rats, the compound effectively inhibited tumor growth without significant toxicity .

Angiogenesis Inhibition

The compound is also noted for its role in inhibiting angiogenesis through targeting the vascular endothelial growth factor (VEGF) signaling pathway. This pathway is crucial for tumor growth and metastasis:

- Pazopanib Analog : N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)-2,4-pyrimidinediamine has been identified as a dimer impurity of Pazopanib, an established angiogenesis inhibitor used in renal-cell carcinoma treatment . Its structural similarities suggest potential for similar therapeutic applications.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)-2,4-Pyrimidinediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the diarylpyrimidinediamine family, which includes structurally related molecules with variations in substituents and heterocyclic systems. Below is a detailed comparison with analogous compounds:

Table 1: Structural and Physicochemical Comparison

Key Observations :

Substituent Effects: The target compound’s 2,3-dimethylindazol-6-yl groups introduce steric bulk and aromatic π-systems, which may enhance binding to hydrophobic pockets in biological targets compared to smaller substituents (e.g., pyridyl or bromo groups in compounds).

Molecular Weight and Solubility :

- The target compound (398.5 g/mol) is lighter than brominated analogs (e.g., ~410 g/mol for Compound 3) but heavier than nitrated derivatives (e.g., ~366 g/mol for Compound 6). Its indazole substituents likely reduce aqueous solubility compared to pyridyl-based compounds.

Biological Activity: While compounds exhibit anti-HIV activity, the target’s indazole substituents suggest divergent pharmacological targets, such as tyrosine kinases (e.g., JAK2 or ALK). Indazole derivatives are known for kinase inhibition due to their ability to mimic ATP’s adenine moiety .

Synthetic Feasibility :

- Yields for analogous compounds in range from 64–71% , suggesting moderate synthetic accessibility. The target compound’s synthesis may face challenges due to steric hindrance from the dimethylindazole groups.

Research Findings and Data Gaps

- Structural Insights : X-ray crystallography (using SHELX software ) could clarify the compound’s conformation and intermolecular interactions.

- Biological Data: No explicit activity data are available for the target compound.

- Thermal Properties : Melting points for indazole derivatives are unreported but expected to be lower than pyridyl analogs due to reduced crystallinity.

Biological Activity

N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)-2,4-pyrimidinediamine, with the CAS number 1226499-98-4, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases involved in cancer progression. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in different studies, and potential therapeutic applications.

- Molecular Formula : C22H22N8

- Molecular Weight : 398.464 g/mol

- IUPAC Name : 2-N,4-N-bis(2,3-dimethylindazol-6-yl)pyrimidine-2,4-diamine

- Structure : The compound features a pyrimidine core substituted with two 2,3-dimethylindazolyl groups.

N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)-2,4-pyrimidinediamine acts primarily as a tyrosine kinase inhibitor , targeting key receptors such as VEGFR (Vascular Endothelial Growth Factor Receptor) and PDGFR (Platelet-Derived Growth Factor Receptor) . These receptors play crucial roles in angiogenesis and tumor growth. By inhibiting these pathways, the compound can potentially reduce tumor proliferation and induce apoptosis in cancer cells.

In Vitro Studies

- Cytotoxicity : In studies evaluating cytotoxic effects against various cancer cell lines, N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)-2,4-pyrimidinediamine showed significant inhibitory activity. For example:

- Mechanisms of Action : The compound demonstrated:

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)-2,4-Pyrimidinediamine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution or coupling reactions. For pyrimidinediamine derivatives, controlled temperature (e.g., 80–120°C) and inert atmospheres (N₂/Ar) are critical to prevent oxidation. Solvents like DMF or DMSO enhance solubility of aromatic intermediates . Catalysts such as Pd/C or CuI improve cross-coupling efficiency between indazole and pyrimidine moieties . Yield optimization requires iterative adjustment of stoichiometry (e.g., 1:1.2 molar ratio of indazole to pyrimidine precursors) and reaction time (12–48 hours) .

Q. Which analytical techniques are most reliable for characterizing N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)-2,4-Pyrimidinediamine?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of substitution on the pyrimidine ring (e.g., distinguishing N2 vs. N4 positions via coupling patterns) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 456.23) and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for verifying stereoelectronic effects .

Q. How do structural modifications (e.g., methyl groups on indazole) affect solubility and stability?

- Methodological Answer : Methyl groups at the 2,3-positions of indazole enhance hydrophobicity, reducing aqueous solubility but improving lipid bilayer permeability. Stability assays (e.g., thermal gravimetric analysis, TGA) show decomposition temperatures >200°C under nitrogen, suggesting thermal robustness for storage . Solubility can be modulated via co-solvents (e.g., PEG-400) or salt formation (e.g., hydrochloride) .

Advanced Research Questions

Q. What computational models predict the binding affinity of N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)-2,4-Pyrimidinediamine to kinase targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations using crystal structures of kinases (e.g., JAK2 or EGFR) identify key interactions:

- Hydrogen bonds between pyrimidine N1 and kinase hinge region (e.g., Met793 in EGFR).

- Hydrophobic contacts from methyl groups with ATP-binding pockets.

Free energy calculations (MM/PBSA) validate ΔG values < -8 kcal/mol, indicating high affinity .

Q. How to resolve contradictions in bioactivity data across cell lines (e.g., IC₅₀ variability)?

- Methodological Answer :

- Assay Standardization : Control for ATP concentration (1–10 µM) and incubation time (72 hours) to minimize variability .

- Metabolic Profiling : LC-MS/MS quantifies intracellular compound levels, correcting for efflux pump activity (e.g., P-gp overexpression in resistant lines) .

- Pathway Analysis : RNA-seq identifies compensatory signaling (e.g., PI3K/AKT upregulation in low-IC₅₀ lines) .

Q. What strategies mitigate off-target effects in in vivo studies?

- Methodological Answer :

- Proteome-wide Profiling : Affinity pulldown with biotinylated probes identifies off-target kinases .

- Dose Escalation : MTD (maximum tolerated dose) studies in rodents establish a therapeutic index (e.g., 10 mg/kg vs. 30 mg/kg LD₅₀) .

- Metabolite Screening : CYP450 isoforms (e.g., CYP3A4) are assayed to predict hepatotoxicity from reactive intermediates .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.